1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione
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Overview
Description
1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that features a fluorene moiety attached to a trifluorobutane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 9H-fluorene derivatives with trifluorobutane-1,3-dione under specific conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is carried out under ambient conditions, and the product is obtained in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl groups in the trifluorobutane-1,3-dione structure can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-2-yl isocyanate: Another fluorene derivative with different functional groups.
2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: A fluorene-based compound used in optoelectronic applications.
Uniqueness
1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to its trifluorobutane-1,3-dione structure, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organic compounds.
Properties
CAS No. |
15191-70-5 |
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Molecular Formula |
C17H11F3O2 |
Molecular Weight |
304.26 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C17H11F3O2/c18-17(19,20)16(22)9-15(21)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2 |
InChI Key |
AIPSAOYIRLSEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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